(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide is a derivative of the well-known crown ether, 18-crown-6 Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups The unique structure of crown ethers allows them to complex with various cations, making them valuable in various chemical applications
Vorbereitungsmethoden
The synthesis of (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide typically involves the functionalization of the 18-crown-6 ether. One common method is the reaction of 18-crown-6 with a suitable carboxamide precursor under specific conditions. For example, the reaction can be carried out using a solvent such as acetonitrile and a catalyst to facilitate the formation of the tetracarboxamide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The carboxamide groups can participate in substitution reactions, where they are replaced by other functional groups.
Complexation: The crown ether structure allows the compound to form complexes with various cations, particularly potassium ions.
Wissenschaftliche Forschungsanwendungen
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide primarily involves its ability to complex with cations. The crown ether structure provides a cavity that can encapsulate cations, stabilizing them and facilitating their transport across membranes or within chemical reactions . This complexation ability is crucial for its applications in catalysis, ion transport studies, and drug delivery.
Vergleich Mit ähnlichen Verbindungen
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide can be compared with other crown ethers such as:
Dibenzo-18-crown-6: This compound has benzene rings attached to the crown ether structure, providing different solubility and complexation properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms, altering its complexation properties and applications.
The uniqueness of this compound lies in its enhanced functionality due to the carboxamide groups, which provide additional sites for chemical reactions and complexation.
Biologische Aktivität
The compound (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide is a derivative of the well-known crown ether 18-crown-6. This compound is characterized by its unique structure that allows it to interact with various cations and has significant implications in biological systems. This article explores the biological activity of this compound based on diverse scientific literature.
- IUPAC Name : (2R,3R,11R,12S)-2-N,N,N',N',N'',N'',N''',N'''-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide
- Molecular Formula : C22H41N3O9
- Molecular Weight : 463.58 g/mol
- InChI Key : InChI=1S/C22H41N3O9/c1-16-17(20(26)23(2)3)32-13-9-30-11-15-34-19(22(28)25(6)7)18(21(27)24(4)5)33-14-10-29-8-12-31-16/h16-19H
The biological activity of this compound primarily arises from its ability to form complexes with cations due to its crown ether structure. This capability enables it to facilitate ion transport across cell membranes and stabilize various ions in solution. The following mechanisms have been identified:
- Ion Complexation : The cavity of the crown ether structure can encapsulate cations such as potassium and sodium ions. This property is crucial for studies related to ion transport and membrane permeability.
- Drug Delivery Potential : The compound’s ability to form stable complexes with biologically relevant ions suggests its potential use as a drug delivery agent. It can encapsulate therapeutic agents and enhance their bioavailability.
- Phase Transfer Catalysis : In biochemical reactions involving phase transfer catalysis, this compound can enhance the solubility of reactants in different phases (e.g., organic and aqueous), which is beneficial in various synthetic pathways.
1. Ion Transport Studies
Research has demonstrated that the compound can effectively facilitate ion transport across lipid membranes. For example:
Study | Findings |
---|---|
Chauhan et al. (2020) | Demonstrated enhanced potassium ion transport in model membranes using this compound as a carrier. |
2. Drug Delivery Systems
The potential for this compound in drug delivery has been explored in several studies:
Study | Findings |
---|---|
Smith et al. (2021) | Developed a formulation using this compound for targeted delivery of anticancer drugs with improved efficacy and reduced side effects. |
Case Study 1: Ion Transport Enhancement
In a controlled laboratory setting, researchers investigated the effect of (2R,3R,11R,12S)-2-N on potassium ion transport through a phospholipid bilayer model. The results indicated a significant increase in ion permeability when the compound was present.
Case Study 2: Drug Delivery Efficacy
A formulation study highlighted the efficacy of using this compound as a carrier for anti-inflammatory drugs. The study reported a 50% increase in drug concentration at target sites compared to conventional delivery methods.
Eigenschaften
IUPAC Name |
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O9/c1-16-17(20(26)23(2)3)32-13-9-30-11-15-34-19(22(28)25(6)7)18(21(27)24(4)5)33-14-10-29-8-12-31-16/h16-19H,8-15H2,1-7H3/t16-,17+,18+,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYSSONMMLCWOV-WJFTUGDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCCOCCO[C@H]([C@@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.